6-Chlorobenzofuro[2,3-b]pyridine
Overview
Description
6-Chlorobenzofuro[2,3-b]pyridine is a chemical compound with the molecular formula C11H6ClNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzofuro[3,2-b]pyridine derivatives, which are structurally similar to 6-Chlorobenzofuro[2,3-b]pyridine, has been described in the literature . The process involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Molecular Structure Analysis
The molecular structure of 6-Chlorobenzofuro[2,3-b]pyridine consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 203.62 .Scientific Research Applications
Malaria Treatment Research
6-Chlorobenzofuro[2,3-b]pyridine derivatives have been studied for their potential in treating malaria. One study focused on the synthesis of amodiaquine and pyronaridine analogues using ethyl 4-chlorobenzofuro[3,2-b]pyridine-3-carboxylate. These compounds demonstrated significant activity against the malaria parasite Plasmodium falciparum, with one compound inhibiting growth with an IC50 of 500 nM (Görlitzer et al., 2004).
Synthesis of 7-Azaindole Derivatives
The compound has been used as a versatile building block in the synthesis of 7-azaindole derivatives, an important class in medicinal chemistry. Research demonstrates its use in reactions with phenolates and activated methylene nucleophiles, highlighting its flexibility in chemical synthesis (Figueroa‐Pérez et al., 2006).
Ligand Chemistry for Coordination Compounds
6-Chlorobenzofuro[2,3-b]pyridine derivatives have been explored in the context of ligand chemistry, particularly for creating coordination compounds with unique properties. This includes the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Future Directions
The future directions for research on 6-Chlorobenzofuro[2,3-b]pyridine and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes could be further optimized . Additionally, the potential pharmacological effects of pyridine derivatives could be further investigated .
properties
IUPAC Name |
6-chloro-[1]benzofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXBFXWJEAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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